Tetrachlorodimethyldisilane

Description

Contextual Significance within Disilane (B73854) Chemistry

Disilanes, which are organosilicon compounds characterized by a silicon-silicon (Si-Si) single bond, have been the subject of extensive research for over eight decades. nih.gov These compounds are notable for their unique electronic properties, which distinguish them from their carbon-based analogues. nih.govrsc.org The Si-Si bond, while structurally similar to a C-C single bond, has a higher highest occupied molecular orbital (HOMO) energy level, making its electronic structure more akin to a C=C double bond. nih.govrsc.org This feature allows for unique intramolecular σ-electron delocalization, low ionization potentials, and a polarizable electronic structure. nih.govrsc.org

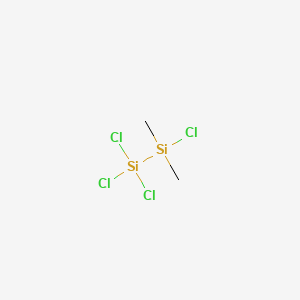

The strategic use of disilane units is an effective method for adjusting the photophysical properties of organic materials. nih.govrsc.org In this context, tetrachlorodimethyldisilane (Cl₂MeSi-SiMeCl₂) serves as a key functionalized disilane. The presence of reactive silicon-chlorine (Si-Cl) bonds on the disilane backbone allows for a variety of chemical transformations.

Researchers have utilized 1,1,2,2-tetrachlorodimethyldisilane as a starting material for creating novel organosilicon structures. For instance, it reacts with various aromatic diorganoamines to form new cyclic and linear aminodisilanes. researchgate.netznaturforsch.com The disproportionation of this compound is a notable reaction that leads to the formation of branched polysilanes, demonstrating a preference for branched over linear structures in certain conditions. researchgate.net This compound is also a precursor for preparing polymethylchlorosilane, which can be transformed into poly(carbosilane) materials at elevated temperatures. acs.org The ability to substitute the chlorine atoms with other functional groups, such as amino or carbamoyloxy groups, further highlights its role as a versatile building block in synthesizing disilanes with tailored properties, including those with hypercoordinate silicon atoms. nih.govacs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂H₆Cl₄Si₂ |

| Molecular Weight | 228.05 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 154-156 °C |

Note: Physical properties can vary slightly based on purity and measurement conditions.

Historical Perspectives on Chlorosilane Research and Synthesis

The study of chlorosilanes forms the bedrock of modern organosilicon chemistry. ontosight.aiwikipedia.org The journey began in the 19th century when Swedish chemist Jöns Jakob Berzelius first synthesized silicon tetrachloride (SiCl₄) in 1823 by reacting elemental silicon with a stream of chlorine gas. ontosight.aipaint.org This initial discovery laid the groundwork for future explorations into silicon-containing compounds. ontosight.ai Throughout the 19th century, further foundational work was conducted, including Wöhler's report on trichlorosilane (B8805176) (HSiCl₃) in 1857 and the first synthesis of an organosilicon compound with a Si-C bond by Friedel and Crafts in 1863. paint.org

A pivotal moment in the history of chlorosilane synthesis occurred in the 1940s with the independent discoveries of the "direct process" by Eugene G. Rochow in the United States and Richard Müller in Germany. mdpi.com This method, now known as the Müller-Rochow process, involves the reaction of an alkyl halide (like methyl chloride) with elemental silicon in the presence of a copper catalyst to produce methylchlorosilanes. paint.orgmdpi.comsilicones.eu This breakthrough was crucial as it enabled the large-scale, cost-effective production of key silicone precursors like dimethyldichlorosilane, which became the foundation for the burgeoning silicone industry. mdpi.comsilicones.eu

Prior to this, the synthesis of such compounds often relied on more laborious and expensive Grignard reactions. paint.org The direct process revolutionized the field, making organosilanes widely available for both industrial applications and further academic research. mdpi.com This industrial-scale production paved the way for the synthesis and investigation of a wider array of functionalized silanes, including the more complex polychlorinated disilanes like this compound. iupac.org The ability to purify these compounds through methods like fractional distillation and photochemical chlorination allowed for detailed studies of their reactivity and their use as precursors for specialized organopolysilanes. iupac.org

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂H₆Cl₄Si₂ |

| Silicon Tetrachloride | SiCl₄ |

| Trichlorosilane | HSiCl₃ |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ |

| Methyltrichlorosilane (B1216827) | CH₃SiCl₃ |

| Trimethylsilyl chloride | (CH₃)₃SiCl |

| Hexamethyldisiloxane | [(CH₃)₃Si]₂O |

| Polydimethylsiloxane (PDMS) | [(CH₃)₂SiO]n |

| Silane (B1218182) | SiH₄ |

| Disilane | Si₂H₆ |

| 1,1,2,3,3-pentachlorotrimethyltrisilane | C₃H₉Cl₅Si₃ |

| Tris(dichloromethylsilyl)methylsilane | C₄H₁₀Cl₆Si₄ |

| 1,2-dichlorotetramethyldisilane | C₄H₁₂Cl₂Si₂ |

| 1,1,2-trichlorotrimethyldisilane | C₃H₉Cl₃Si₂ |

| (Chloromethyl)-pentamethyldisilane | C₆H₁₇ClSi₂ |

| 1-chloromethyl-2-chlorotetramethyldisilane | C₅H₁₄Cl₂Si₂ |

| Octamethyltrisilane | C₈H₂₄Si₃ |

| 1,3-dichlorohexamethyltrisilane | C₆H₁₈Cl₂Si₃ |

| Hexachlorodisilane | Si₂Cl₆ |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

71951-01-4 |

|---|---|

Formule moléculaire |

C2H6Cl4Si2 |

Poids moléculaire |

228.0 g/mol |

Nom IUPAC |

trichloro-[chloro(dimethyl)silyl]silane |

InChI |

InChI=1S/C2H6Cl4Si2/c1-7(2,3)8(4,5)6/h1-2H3 |

Clé InChI |

PVGYYKBIUKOMTG-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)([Si](Cl)(Cl)Cl)Cl |

Origine du produit |

United States |

Synthetic Methodologies for Tetrachlorodimethyldisilane and Its Derivatives

Direct Synthetic Approaches

Direct methods focus on the formation of the Si-Si bond from simpler silicon-containing precursors. These approaches often utilize light or electrical energy to generate the highly reactive intermediates necessary for the coupling reaction.

Photochemical synthesis provides a powerful method for creating unique chemical structures by accessing reaction pathways unavailable through thermal methods. numberanalytics.com The use of light energy can initiate reactions under mild conditions, often leading to high selectivity. numberanalytics.com The fundamental principle involves the absorption of a photon by a molecule, promoting it to an excited state where it can undergo transformations like bond dissociation. numberanalytics.comnih.gov

The direct photochemical preparation of 1,1,2,2-tetrachloro-1,2-dimethyldisilane (B1583821) has been reported. acs.org This method represents a key approach to forming the disilane (B73854) structure. While specific details of the reaction mechanism from the initial abstract are limited, photochemical syntheses of organosilanes often involve the generation of silyl (B83357) radicals from a suitable precursor, which then dimerize. For instance, mercury-sensitized photolysis has been effectively used for the synthesis of other disilanes, such as pentamethyldisilane (B12335347) and sym-tetramethyldisilane, indicating a common strategy in this chemical family. acs.org The energy provided by UV light is sufficient to induce the homolytic cleavage of bonds, initiating the radical-based coupling process. nih.gov

Electrochemical methods offer a compelling alternative to traditional chemical reduction for the synthesis of disilanes and oligosilanes from chlorosilane precursors. nih.govnih.gov This strategy is considered a milder alternative to the classical Wurtz coupling, which employs harsh reducing metals. nih.gov By precisely controlling the electrode potential, electrosynthesis can generate reactive intermediates with high selectivity, reducing waste and improving safety. chim.it

The general approach involves the reductive activation of readily available chlorosilanes at a cathode. researchgate.netchemrxiv.org Studies using cyclic voltammetry have shown that chlorosilanes can be reduced in two distinct one-electron steps. researchgate.net The first reduction generates a silyl radical, and a subsequent reduction produces a highly reactive silyl anion intermediate. researchgate.netresearchgate.net

R-Si-Cl + e⁻ → R-Si• + Cl⁻ R-Si• + e⁻ → R-Si:⁻

This electrochemical generation of silyl radicals and anions allows for controlled coupling reactions. To synthesize a symmetrical disilane like tetrachlorodimethyldisilane, the electrochemically generated methyldichlorosilyl radical (CH₃SiCl₂•) could dimerize. Alternatively, a silyl anion could act as a nucleophile, attacking a parent chlorosilane molecule to form the Si-Si bond. researchgate.net This electrochemical strategy has proven versatile, enabling the synthesis of a diverse array of disilanes, including those with functional groups that might not be compatible with harsher chemical reducing agents. nih.gov

Precursor Transformation Strategies

Once synthesized, this compound serves as a valuable building block for more complex organosilicon compounds. Its reactivity is dominated by the four Si-Cl bonds and the central Si-Si bond, allowing for a variety of derivative syntheses.

The chlorine atoms in 1,1,2,2-tetrachlorodimethyldisilane are readily substituted by nucleophiles, providing a straightforward route to functionalized disilanes. A prominent example is the synthesis of aminodisilanes, which are obtained by reacting the chlorodisilane with primary or secondary amines. nih.gov In this reaction, the amine serves as both the nucleophilic substituting agent and a sacrificial base to neutralize the hydrogen chloride (HCl) byproduct. nih.gov

The general procedure involves adding the amine dropwise to a solution of 1,1,2,2-tetrachlorodimethyldisilane in a non-polar solvent like n-hexane, typically with cooling. nih.gov The reaction mixture is stirred, leading to the precipitation of the amine hydrochloride salt. After filtering the salt and removing the solvent, the desired aminodisilane (B14274064) is obtained. nih.gov This method has been successfully used to achieve complete substitution of all four chlorine atoms. nih.gov

Table 1: Synthesis of Aminodisilanes from 1,1,2,2-Tetrachlorodimethyldisilane

| Reactant Amine | Product | Yield |

| n-Propylamine | 1,2-Dimethyl-1,1,2,2-tetrakis(n-propylamino)disilane | 83% |

Data sourced from a general procedure for aminodisilane synthesis. nih.gov

These aminodisilane derivatives are themselves valuable intermediates, for example, in reactions with carbon dioxide to form carbamoyloxydisilanes. nih.gov

The Si-Si bond in disilanes, or the Si-Cl bond in chlorosilanes, can be cleaved under reductive conditions to generate silyl anion intermediates. researchgate.netresearchgate.net These anions are potent nucleophiles and are arduous to generate by other means. nih.govchemrxiv.org Electrochemical methods are particularly effective for this transformation. researchgate.net

The electrochemical reduction of chlorosilanes is a key strategy for producing silyl anions. nih.govnih.gov As described previously, a two-electron reduction sequence can convert a chlorosilane into a silyl anion. researchgate.net This electroreductive strategy allows for the efficient and selective generation of these intermediates, which can then be used in subsequent coupling reactions to form more complex linear or cyclic oligosilanes. nih.govresearchgate.net Computational studies support a mechanism involving an electrochemically driven radical-polar crossover. chemrxiv.org This approach avoids the use of strong chemical reductants and provides a high degree of control over the reaction. chim.itchemrxiv.org

Beyond electrochemistry, chemical activation is also possible. For instance, the Si-Si bond of a disilane can be cleaved by a fluoride (B91410) catalyst, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate metal-free silyl anions. researchgate.net This method highlights an alternative pathway for activating the disilane core for further synthetic applications.

Reaction Mechanisms and Pathways Involving Tetrachlorodimethyldisilane

Disproportionation Reactions and Oligomer Formation

The disproportionation of 1,1,2,2-tetrachlorodimethyldisilane is a key process that leads to the formation of oligo(methylchloro)silanes and trichloromethylsilane. epdf.pub This type of reaction involves the redistribution of substituents, leading to compounds with different numbers of silicon atoms than the starting material. wikipedia.org

Identification of Primary Oligomer Products

The initial stages of the disproportionation of 1,1,2,2-tetrachlorodimethyldisilane have been elucidated through spectroscopic analysis. The primary products formed have been identified using 29Si and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The first oligomer to form is 1,1,2,3,3-pentachlorotrimethyltrisilane. researchgate.net Following this, a branched tetrasilane, tris(dichloromethylsilyl)methylsilane, is produced. researchgate.net The identification of these initial oligomers is crucial for understanding the subsequent steps that lead to larger polysilane structures. researchgate.net

Below is a table summarizing the primary oligomers identified during the disproportionation of tetrachlorodimethyldisilane.

| Primary Oligomer | Chemical Formula | Key Structural Feature |

| 1,1,2,3,3-Pentachlorotrimethyltrisilane | Si₃Cl₅(CH₃)₃ | Linear trisilane |

| tris(dichloromethylsilyl)methylsilane | Si₄Cl₆(CH₃)₄ | Branched tetrasilane |

Formation of Branched Polysilane Structures

A notable characteristic of the disproportionation of 1,1,2,2-tetrachlorodimethyldisilane is the preferential formation of branched structures over linear ones. researchgate.net The formation of tris(dichloromethylsilyl)methylsilane as an early product is a clear indicator of this tendency. researchgate.net Due to the functionality of 1,1,2,2-tetrachlorodimethyldisilane, the resulting oligo(chloromethyl)silanes exhibit a branched structure. epdf.pub As the reaction progresses, particularly with a slight increase in temperature to around 220°C, these oligosilanes undergo cross-linking reactions, leading to the formation of highly branched poly(chloromethyl)silanes. epdf.pub The understanding of the chemical shifts of the initial oligomers allows for the analysis of the polymer spectra, which in turn enables the calculation of branching and polymerization degrees in the final polysilane products. researchgate.net

Catalytic Influences on Disproportionation Mechanisms

The disproportionation of chloromethyldisilanes, including this compound, is typically catalyzed by Lewis bases. epdf.pub Various catalysts have been investigated for their efficiency in promoting these reactions. For instance, catalysts such as ammonium (B1175870) chloride (NH₄Cl), silver cyanide (AgCN), and sodium cyanamide (B42294) have been studied in the disproportionation of 1,2-dimethyltetrachlorodisilane. researchgate.net

The choice of catalyst can significantly influence the reaction pathway and the final products. For example, trimethylamine (B31210) has been shown to induce the disproportionation of similar disilanes like methylpentachlorodisilane and 1,2-dimethyltetrachlorodisilane, leading to the formation of methyltrichlorosilane (B1216827) and new methylchloropolysilanes. researchgate.net Furthermore, Lewis bases like bis(dimethylamide)phosphoryl compounds and N-heterocycles, when grafted onto silica (B1680970) carriers, act as efficient heterogeneous catalysts for the disproportionation of chloromethyldisilanes. researchgate.net These immobilized catalysts facilitate the cleavage of the Si-Si bond, producing chloromethyloligosilanes and chloromethylsilanes. researchgate.net The use of such catalysts allows for greater control over the polymer structure. researchgate.net

Si-Si Bond Reactivity and Scission Mechanisms

The silicon-silicon (Si-Si) bond is a defining feature of disilanes and polysilanes, but its stability can be influenced by the coordination environment of the silicon atoms.

Silicon Hypercoordination-Induced Bond Scission

An increase in the coordination number of silicon beyond the typical four, known as hypercoordination, can activate and even lead to the cleavage of Si-X bonds, including the Si-Si bond. nih.govqucosa.de This phenomenon is particularly pronounced when silicon atoms are bonded to highly electronegative substituents, which favor hypercoordination. nih.govacs.org

For instance, the reaction of a disilane (B73854) derivative, 2-(dichloromethylsilyl)-2-methyl-1,3-diphenyl-1,3,2-diazasilolidine, with a salen-type tetradentate ligand results in a surprising rearrangement reaction involving Si-Si bond cleavage and the formation of a Si-C bond, even at 0 °C without a catalyst. researchgate.net This demonstrates the ease with which a disilane's Si-Si bond can undergo scission when one of the silicon atoms becomes hypercoordinated. nih.gov The formation of a pentacoordinate methylsilane from a disilane highlights how hypercoordination can be a driving force for Si-Si bond cleavage. researchgate.net

Ligand-Stabilized Si-Si Bond Integrity

While hypercoordination can promote Si-Si bond scission, certain ligand architectures can stabilize the Si-Si bond, even in hypercoordinated disilanes. nih.gov Bridging ligands between adjacent silicon atoms can contribute to the retention of the Si-Si bond. nih.govacs.org

For example, the insertion of carbon dioxide into the Si-N bonds of aminodisilanes can lead to the formation of carbamoyloxydisilanes, some of which feature pentacoordinate silicon atoms. nih.gov In these structures, bridging carbamoyloxy ligands have been shown to stabilize the Si-Si bond. nih.gov Comparative analysis of the molecular structures reveals that upon silicon pentacoordination by these bridging ligands, the equatorial Si-C bonds are lengthened more significantly than the Si-Si bonds, indicating a stabilizing effect of the bridging ligands on the Si-Si bond. nih.gov Similarly, carboxylate ligands can also buttress the Si-Si bond in disilanes with pentacoordinate silicon atoms. nih.govqucosa.de The presence of such bridging ligands appears to counteract the bond-weakening effect of hypercoordination, thus preserving the integrity of the Si-Si bond. nih.govacs.org

Nucleophilic Substitution Reactions at Silicon Centers

Nucleophilic substitution is a class of chemical reactions where an electron-rich species, the nucleophile, attacks an electron-deficient center, replacing a leaving group. wikipedia.orgthermofisher.com In the context of this compound (MeCl₂Si-SiCl₂Me), the silicon atoms act as the electrophilic centers, and the chlorine atoms are the leaving groups. These reactions are pivotal in the transformation of this compound into more complex silicon-containing structures.

A key reaction involving this compound is its disproportionation, which leads to the formation of various methylchloropolysilanes. researchgate.net This transformation is catalyzed by substances like ammonium chloride (NH₄Cl) or silver cyanide (AgCN). researchgate.net The reaction of 1,2-dimethyltetrachlorodisilane, an isomer of this compound, results in the formation of methyltrichlorosilane and a branched tetrasilane known as tris(methyldichlorosilyl)methylsilane. researchgate.net

The underlying mechanism for this disproportionation is a series of nucleophilic substitution steps. The reaction likely initiates with the attack of a nucleophile (or a polarized part of another disilane molecule) on a silicon atom. This displaces a chloride ion and forms a new Si-Si bond, leading to chain extension or branching. The process demonstrates a preference for the formation of branched structures over linear ones. researchgate.net The identification of initial products like 1,1,2,3,3-pentachlorotrimethyltrisilane provides insight into the stepwise assembly of the final polysilane structures. researchgate.net

Table 1: Products from the Disproportionation of 1,2-Dimethyltetrachlorodisilane

| Reactant | Catalyst | Primary Products Identified |

|---|

Electrochemically Driven Radical-Polar Crossover Mechanisms

Beyond traditional nucleophilic substitution, this compound can undergo reactions through more complex, electrochemically initiated pathways. Electrochemical methods offer an alternative for forming Si-Si bonds, often under milder conditions than traditional methods like Wurtz coupling. cmu.eduscirp.org These reactions can proceed via a radical-polar crossover (RPC) mechanism, which bridges one-electron (radical) and two-electron (polar/ionic) chemistry. snnu.edu.cnthieme-connect.de

The process begins with the electrochemical reduction of the Si-Cl bond at the cathode. This involves a dissociative electron transfer, where an electron is added to the molecule, causing the cleavage of a carbon-chlorine bond to form a radical intermediate and a chloride anion. mdpi.com A similar mechanism can be proposed for this compound, where the weaker Si-Cl bond is cleaved to generate a silyl (B83357) radical.

Proposed Electrochemical Radical-Polar Crossover Mechanism:

Radical Formation: The this compound molecule is reduced at an electrode surface (e.g., magnesium), where it accepts an electron. This leads to the dissociative cleavage of a silicon-chlorine bond, forming a silyl radical intermediate. scirp.orgmdpi.com

MeCl₂Si-SiCl₂Me + e⁻ → [MeCl₂Si-SiClMe]• + Cl⁻

Radical Coupling (Path A): The generated silyl radicals can couple with each other to form a new Si-Si bond, leading to the growth of a polysilane chain. scirp.org

Radical-Polar Crossover (Path B): Alternatively, the radical intermediate can be further reduced at the electrode to form a highly reactive silyl anion (a polar species). thieme-connect.de

[MeCl₂Si-SiClMe]• + e⁻ → [MeCl₂Si-SiClMe]⁻

Nucleophilic Attack: This silyl anion then acts as a potent nucleophile, attacking another molecule of this compound in a standard nucleophilic substitution reaction to form a new Si-Si bond and extend the polymer chain. scirp.org

This electrochemical approach, particularly using magnesium electrodes, has been successfully applied to the synthesis of high molecular weight polysilanes from various dichlorosilanes. cmu.edu The analysis of reaction intermediates has shown that linear oligomers are formed in the initial stages, followed by the parallel formation of high polymers and cyclic oligomers, which supports a stepwise reaction mechanism, consistent with either radical coupling or a crossover to an anionic pathway. scirp.org The ability to switch between radical and ionic reactivity provides a versatile route to control the formation of silicon-based polymers. thieme-connect.de

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Dimethyltetrachlorodisilane |

| Methyltrichlorosilane |

| Tris(methyldichlorosilyl)methylsilane |

| 1,1,2,3,3-pentachlorotrimethyltrisilane |

| Ammonium chloride |

Derivatization and Chemical Modification Strategies of Tetrachlorodimethyldisilane

Formation of Hypercoordinate Silicon Species

A significant area of research involving derivatives of tetrachlorodimethyldisilane is the formation of hypercoordinate silicon species, where the silicon atom expands its coordination number beyond the typical four. This is often achieved by introducing chelating ligands that can form dative bonds to the silicon center. The initial step in this process involves the substitution of the chloro- a key derivatization that transforms this compound into a versatile precursor for hypercoordinate structures. For instance, this compound can be reacted with various amines to replace the chlorine atoms with amino groups, forming aminodisilanes. nih.govacs.org These aminodisilane (B14274064) derivatives are central to the subsequent reactions that induce hypercoordination.

Carbon Dioxide Insertion Reactions into Si-N Bonds

One of the most effective methods for generating hypercoordinate silicon species from this compound derivatives is through the insertion of carbon dioxide (CO₂) into the silicon-nitrogen (Si-N) bonds of their corresponding aminodisilanes. nih.govacs.org This reaction converts the amino groups into carbamoyloxy groups, which are excellent ligands for promoting hypercoordination.

The process begins with the synthesis of aminodisilanes from this compound. For example, reacting 1,1,2,2-tetrachlorodimethyldisilane with primary or secondary amines like n-propylamine, pyrrolidine (B122466), or piperidine (B6355638) results in the complete substitution of chlorine atoms, yielding tetraaminodisilanes. nih.govacs.org

Once the aminodisilane is formed, it can readily react with CO₂. nih.govacs.org The insertion of CO₂ into the Si-N bonds affords carbamoyloxydisilanes. nih.govacs.org In many of these products, the oxygen atoms of the newly formed carbamoyloxy groups coordinate to the silicon atoms, leading to the formation of pentacoordinate silicon centers. nih.govacs.orgqucosa.de The carbamoyloxy moieties can act as bridging ligands between the two silicon atoms of the disilane (B73854), which helps to stabilize the hypercoordinate structure and maintain the Si-Si bond. acs.orgqucosa.de This bracing effect is crucial, as silicon hypercoordination can sometimes lead to the cleavage of the Si-Si bond. qucosa.de

| Precursor Aminodisilane (from this compound) | CO₂ Insertion Product | Resulting Si Coordination | Reference |

| Tetra(n-propylamino)dimethyldisilane | Tetra(n-propylcarbamoyloxy)dimethyldisilane | Pentacoordinate | nih.gov |

| Tetra(pyrrolidin-1-yl)dimethyldisilane | Di(pyrrolidin-1-ylcarboxylato)tetramethyldisilane | Tetracoordinate | qucosa.de |

| Tetra(piperidin-1-yl)dimethyldisilane | Carbamoyloxy-substituted disilane | Pentacoordinate | acs.org |

| This table summarizes the outcomes of CO₂ insertion into various aminodisilanes derived from this compound. |

Solid-state analysis, such as single-crystal X-ray diffraction, has confirmed the pentacoordinate nature of silicon in many of these carbamoyloxydisilane products. nih.govqucosa.de The geometry around the silicon atom often approaches a trigonal-bipyramidal structure, with the oxygen atoms of the carbamoyloxy groups occupying the axial positions. qucosa.de

Influence of Ligand Sterics and Electronics on Silicon Hypercoordination

The success and nature of silicon hypercoordination in derivatives of this compound are heavily dependent on the steric and electronic properties of the ligands attached to the silicon atoms.

Steric Influence: The size of the amine used in the initial derivatization of this compound plays a critical role. Bulky ligands can sterically hinder the approach of other molecules or prevent the geometric arrangement required for hypercoordination. For example, while various di- and tetraaminodisilanes readily undergo CO₂ insertion, extremely hindered aminodisilanes may fail to react altogether. nih.gov This demonstrates that there is a steric limit to the substitution and subsequent insertion reactions. In the context of the resulting carbamoyloxy ligands, subtle differences in the ligand backbone, such as that between a pyrrolidine and a piperidine ring, can determine whether the final product achieves hypercoordination. acs.org

Electronic Influence: The electronic properties of the ligands are equally important. Electronegative substituents attached to silicon generally favor hypercoordination because they increase the Lewis acidity of the silicon atom, making it more receptive to donation from a ligand. qucosa.de The carbamoyloxy group, formed from CO₂ insertion, is a particularly effective ligand for inducing hypercoordination. acs.org Its enhanced donor capability is attributed to π-electron donation from the amide nitrogen atom, which increases the electron density and basicity of the oxygen donor atoms. acs.org This makes it a better lone pair donor toward the silicon center compared to standard carboxylate ligands, thereby fostering the formation of stable pentacoordinate structures. acs.orgqucosa.de

Functionalization for Advanced Materials Precursors

This compound is a valuable precursor for the synthesis of advanced materials, particularly silicon-based polymers that can be converted into ceramics. google.com The functionalization strategies focus on creating soluble, processable polymers that can be shaped and then pyrolyzed to yield high-performance materials like silicon carbide (SiC). google.com

One major pathway involves the reaction of this compound with a disilazane, such as hexamethyldisilazane, in an inert atmosphere. google.com This reaction produces poly(disilyl)silazane polymers. google.com These polymers are useful as binders for ceramic materials or can be spun into fibers and then fired at high temperatures (e.g., 1200°C - 1600°C) to produce silicon carbide-containing ceramic fibers. google.com The properties of the final ceramic material can be tuned by controlling the composition of the starting disilane mixture.

| Reactants | Reaction Conditions | Product | Ceramic Yield (to 1200°C) | Reference |

| This compound, Hexamethyldisilazane | Heat to 240°C under argon | Solid white powder (Poly(disilyl)silazane) | 73% (27% weight loss) | google.com |

| Disilane mixture (incl. 44.7% this compound), Hexamethyldisilazane | Heat to 200°C under argon | Toluene-soluble polymer | Not specified | google.com |

| This table shows examples of polymer synthesis from this compound for ceramic applications. |

Another significant application is the use of this compound in the synthesis of polymethylchlorosilane through a base-catalyzed disproportionation reaction. acs.orgacs.org This process effectively rearranges the Si-Si bonds into a polymer backbone. The resulting polymethylchlorosilane can then undergo a thermal transformation to polycarbosilane, which is a well-known and commercially important precursor for SiC fibers. acs.orgacs.org The detailed structural evolution from the polysilane to the polycarbosilane has been extensively studied using techniques like solid-state NMR. acs.orgacs.orgresearchgate.net This functionalization route highlights the role of this compound as a starting point for complex, high-molecular-weight polymers destined for high-temperature applications. chemimpex.com

Polymerization and Oligomerization Research Derived from Tetrachlorodimethyldisilane

Formation of Polysilanes and Polycarbosilanes

The conversion of tetrachlorodimethyldisilane is a key route to forming polymers with silicon backbones (polysilanes) which can be further transformed into silicon-carbon polymers (polycarbosilanes). A primary method for this conversion is the catalytic disproportionation of this compound. This reaction rearranges the Si-Si and Si-Cl bonds to form chloromethylsilanes and oligo(chloromethylsilane)s. researchgate.net These oligomers can then undergo further reactions to form high-molecular-weight polymers. researchgate.net

The resulting poly(methylchlorosilanes) are important intermediates. Upon thermal treatment, they undergo a transformation into polycarbosilanes. researchgate.netacs.org This polysilane-to-polycarbosilane conversion involves significant structural rearrangement, forming Si-CH2-Si bridges and creating a more thermally stable ceramic precursor. researchgate.netscribd.com The detailed study of this transformation using solid-state NMR has provided insights into the changing silicon and carbon environments during pyrolysis. acs.org

This compound is a valuable starting material for the synthesis of both linear and cyclic oligosilanes, which are of interest in materials science and as synthetic reagents. nih.govresearchgate.net

Reductive Coupling: A general strategy for synthesizing oligosilanes from chlorosilanes like this compound is through reductive coupling. nih.govchemrxiv.org Traditional methods often employ harsh conditions, such as the Wurtz-type coupling with alkali metals. nih.gov However, modern electrochemical approaches offer a milder alternative. nih.govnih.gov Electrochemical reduction can selectively generate silyl (B83357) anion intermediates, which can then be coupled to form Si-Si bonds, yielding a variety of linear and cyclic oligosilanes. nih.govresearchgate.net

Catalytic Disproportionation: Lewis base-catalyzed disproportionation of this compound is another efficient method to generate oligomeric silanes without the formation of solid by-products. scribd.com This process can be controlled to favor the formation of specific oligomeric structures. researchgate.net

| Synthesis Method | Description | Product Type | Reference |

| Electrochemical Reduction | Reductive activation of Si-Cl bonds to generate silyl anions, followed by coupling. | Linear and Cyclic Oligosilanes | nih.govresearchgate.netnih.gov |

| Lewis Base Catalysis | Disproportionation of the disilane (B73854) to form oligo(chloromethylsilane)s. | Oligomeric Silanes | researchgate.netscribd.com |

The structure of polysilanes derived from this compound, particularly the degree of branching and cross-linking, can be precisely controlled by the choice of catalyst. researchgate.net

Lewis Base Catalysis: Heterogeneous catalysis using Lewis bases, such as bis(dimethylamid)phosphoryl compounds or N-heterocycles, promotes branching and cross-linking reactions. The extent of this is governed by reaction temperature and time, leading to poly(chloromethylsilane)s with a three-dimensional, polysilyne-type polymer skeleton. researchgate.net

Lewis Acid Catalysis: In contrast, the addition of a Lewis acid, for instance, triphenylboron, to the starting disilane prevents the branching of the polymer backbone during the reaction. researchgate.net This allows for the synthesis of more linear polysilane structures.

The ability to manipulate the polymer architecture is crucial as it influences the properties of the final material, including its processability and the ceramic yield upon pyrolysis.

| Catalyst Type | Effect on Polymer Structure | Resulting Polymer | Reference |

| Lewis Base | Promotes branching and cross-linking | 3D polysilyne-type skeleton | researchgate.net |

| Lewis Acid | Prevents branching | Linear polymer backbone | researchgate.net |

Role as a Monomer in Advanced Polymer Synthesis

This compound's functionality allows it to be used as a monomer in the synthesis of advanced polymers beyond simple polysilanes. It is a key building block for preceramic polymers, which are designed to yield ceramic materials like silicon carbide (SiC) and silicon carbonitride (Si-C-N) upon thermal decomposition.

For instance, this compound is used in the synthesis of polymethyldisilylazane, a precursor for Si-C-N-O ceramics. acs.org In this process, it is reacted with hexamethyldisilazane. The polymerization was followed by 29Si NMR to understand the development of the complex, cage-like polymer structure. acs.org Similarly, it can be reacted with ammonia, often in a mixture with other chlorodisilanes, to produce polysilazane polymers. google.com These polysilazanes can be fired at high temperatures (e.g., above 750 °C) in an inert atmosphere to convert them into silicon carbide or related ceramic materials. google.comgoogle.com

Thermal Decomposition Pathways of Derived Organosilicon Polymers

The thermal decomposition of organosilicon polymers derived from this compound is a critical step in their conversion to ceramic materials. jmmab.com The polysilane-to-polycarbosilane transformation of polymethylchlorosilane, prepared from the base-catalyzed disproportionation of this compound, has been studied in detail. acs.org

This conversion process occurs through distinct mechanisms depending on the temperature:

Low Temperature (≥ 180 °C): At lower temperatures, the formation of carbosilane units (Si-C-Si) is proposed to occur through condensation reactions between Si-Cl and C-H groups. acs.org

High Temperature (≥ 380 °C): At higher temperatures, a different mechanism known as the "Kumada rearrangement" becomes dominant. acs.org This involves the rearrangement of the silicon backbone to incorporate carbon atoms, leading to a stable polycarbosilane structure. scribd.com

| Temperature Range | Predominant Mechanism | Transformation | Reference |

| ≥ 180 °C | Condensation (Si-Cl + H-C) | Formation of carbosilane units | acs.org |

| ≥ 380 °C | Kumada Rearrangement | Backbone rearrangement to polycarbosilane | acs.org |

Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure and chemical environment of nuclei such as ²⁹Si, ¹³C, and ¹H.

²⁹Si NMR spectroscopy is a crucial technique for tracking the transformation of tetrachlorodimethyldisilane into larger, more complex structures. The disproportionation of 1,1,2,2-tetrachlorodimethyldisilane can be monitored to identify the resulting oligomers and polymers. researchgate.net This process is significant as it serves as a pathway to poly(methylchlorosilanes), which are precursors to silicon-based ceramics. acs.org

During the initial stages of disproportionation, specific oligomers are formed and can be identified by their unique ²⁹Si NMR chemical shifts. For instance, the reaction initially yields 1,1,2,3,3-pentachlorotrimethyltrisilane, which is then followed by the formation of a branched tetrasilane known as tris(dichloromethylsilyl)methylsilane. researchgate.net The identification of these intermediates demonstrates a preference for the formation of branched structures over linear ones. researchgate.net By characterizing the chemical shifts of these oligomeric units, it becomes possible to analyze the spectra of the resulting complex polymers. This allows for the assignment of signal groups to specific structural units within the polymer chain, enabling the calculation of branching and the degree of polymerization. researchgate.net

The transformation of polysilanes derived from this compound into polycarbosilanes at elevated temperatures has also been characterized in detail using ²⁹Si and ¹³C magic angle spinning (MAS) NMR. acs.org These advanced solid-state NMR techniques are effective in distinguishing between the different silicon environments in silane (B1218182) and carbosilane sites. acs.org

Table 1: ²⁹Si and ¹³C NMR Chemical Shifts for Primary Oligomers from this compound Disproportionation researchgate.net

| Compound | Structural Unit | δ(²⁹Si) / ppm | δ(¹³C) / ppm |

|---|---|---|---|

| 1,1,2,3,3-Pentachlorotrimethyltrisilane | -Si(Me)Cl- | -1.5 | 11.0 |

| -SiMeCl₂ | 19.7 | 13.6 | |

| Tris(dichloromethylsilyl)methylsilane | -Si(Me)- | -60.5 | -1.6 |

| -SiMeCl₂ | 20.3 | 13.9 |

Both ¹³C and ¹H NMR spectroscopy are fundamental for confirming the identity and purity of this compound and its derivatives. The chemical shifts of the methyl groups are characteristic of their electronic environment. For this compound, the protons and carbons of the two methyl groups are chemically equivalent due to the molecule's symmetry, resulting in a single resonance peak in both ¹H and ¹³C NMR spectra under standard conditions.

The chemical shifts for the primary products of this compound's disproportionation have been determined, providing reference data for mechanistic studies. researchgate.net For example, in the branched tetrasilane, tris(dichloromethylsilyl)methylsilane, the methyl group attached to the central silicon atom is significantly more shielded (δ = -1.6 ppm in ¹³C NMR) compared to the methyl groups on the terminal silicon atoms (δ = 13.9 ppm). researchgate.net This difference is a direct reflection of the different substitution patterns at the silicon atoms.

Similarly, in the study of derivatives, such as tetra(n-propylamino)dimethyldisilane, NMR provides clear structural data. The ¹H NMR spectrum shows distinct signals for the N-H protons, the different methylene (B1212753) groups of the propyl chain, and the Si-CH₃ protons, while the ¹³C spectrum resolves the signals for the Si-CH₃ carbon and the carbons of the propyl chain.

Table 2: ¹H, ¹³C, and ²⁹Si NMR Chemical Shift Data for this compound-Related Compounds

| Compound / Structural Unit | Nucleus | Chemical Shift (δ) / ppm | Solvent | Reference |

|---|---|---|---|---|

| Tris(dichloromethylsilyl)methylsilane [-Si(Me)-] | ¹H | 0.89 | - | researchgate.net |

| Tris(dichloromethylsilyl)methylsilane [-SiMeCl₂] | ¹H | 1.01 | - | researchgate.net |

| Tris(dichloromethylsilyl)methylsilane [-Si(Me)-] | ¹³C | -1.6 | - | researchgate.net |

| Tris(dichloromethylsilyl)methylsilane [-SiMeCl₂] | ¹³C | 13.9 | - | researchgate.net |

| Tris(dichloromethylsilyl)methylsilane [-Si(Me)-] | ²⁹Si | -60.5 | - | researchgate.net |

| Tris(dichloromethylsilyl)methylsilane [-SiMeCl₂] | ²⁹Si | 20.3 | - | researchgate.net |

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic molecular processes, such as conformational changes or chemical exchange, that occur on the NMR timescale. dtic.mil By recording spectra at different temperatures, it is possible to move from a fast-exchange regime (where an averaged signal is observed) to a slow-exchange regime (where distinct signals for each species or conformer are resolved).

For silicon compounds, VT NMR can provide insight into phenomena like fluxional processes or equilibria involving changes in the coordination number of the silicon atom. researchgate.net For example, in studies of related organosilicon compounds, VT ²⁹Si NMR has been used to investigate temperature-dependent coordination equilibria. A significant upfield shift in the ²⁹Si NMR signal upon cooling indicates an increase in the coordination number of the silicon atom. researchgate.net

In the context of polymers derived from this compound, such as poly(di-n-hexylsilane), VT ¹³C and ²⁹Si CPMAS NMR studies have been instrumental in understanding conformational changes. dtic.mil These studies revealed that the silane backbone exists in different conformations above and below a specific thermochromic transition temperature. At low temperatures, the polymer adopts a more ordered, all-trans conformation, which transforms into a more disordered state at higher temperatures. This conformational change is directly observable through distinct shifts in the ²⁹Si NMR spectrum. dtic.mil

Single-Crystal X-ray Structure Analyses

The analysis involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, from which a model of the atomic arrangement is built and refined. rigaku.com For organosilicon compounds, SC-XRD can unambiguously determine the geometry around the silicon centers, the Si-Si and Si-C bond lengths, and the torsional angles that define the molecular shape.

Theoretical Chemistry and Computational Modeling Studies

Density Functional Theory (DFT) Applications in Oligosilane Chemistry

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure, geometry, and properties of molecules like tetrachlorodimethyldisilane and the oligosilanes derived from it. scirp.orgorientjchem.orgnih.gov DFT calculations help interpret experimental data, such as NMR spectra, and provide insights into chemical bonding and reactivity. dokumen.pubmdpi.com

In oligosilane chemistry, DFT is used to:

Optimize Molecular Geometries: Determine stable conformations and predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. orientjchem.orgnih.gov

Calculate Spectroscopic Properties: Predict NMR chemical shifts (¹³C, ²⁹Si) and vibrational frequencies (IR), aiding in the structural characterization of new compounds. orientjchem.orgmdpi.com The correlation between calculated and experimental spectra provides confidence in the assigned structures. rsc.org

Analyze Electronic Structure: Investigate the distribution of electron density using methods like Natural Population Analysis to understand charge distribution and bonding. orientjchem.org DFT is also used to analyze frontier molecular orbitals (HOMO and LUMO) to predict reactivity sites for nucleophilic and electrophilic attacks. scirp.org

For example, DFT studies on aminodisilanes, which can be synthesized from this compound, help to understand their structure and dynamic behavior. acs.org Furthermore, theoretical calculations have been employed to elucidate the structures of various phenylated and halogenated disilanes and trisilanes, correlating calculated properties with NMR spectroscopic data. dokumen.pub

Computational Approaches to Silicon Hypercoordination Phenomena

Silicon, typically tetracoordinate, can expand its coordination number to five (pentacoordinate) or six (hexacoordinate), a phenomenon known as hypercoordination. acs.org This is particularly common when silicon is bonded to electronegative atoms, such as the chlorine atoms in this compound. acs.org Computational chemistry provides critical insights into the structure, stability, and bonding of these hypercoordinate silicon compounds. researchgate.net

Theoretical methods are used to:

Elucidate Molecular Structures: Computational modeling can determine the geometry of hypercoordinate complexes, which are often trigonal-bipyramidal for pentacoordinate silicon or octahedral for hexacoordinate silicon. These calculated structures can be validated against solid-state X-ray diffraction data. acs.orgresearchgate.net

Investigate Reaction Mechanisms: Hypercoordination can activate Si-X bonds (where X is a halogen or other group), potentially leading to bond cleavage. acs.orgresearchgate.net Computational studies can model these reaction pathways, such as a surprising rearrangement involving Si-Si bond cleavage and Si-C bond formation in a derivative of this compound, which leads to a pentacoordinate monosilane. researchgate.net

Analyze Bonding and Stability: Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can be used to understand the nature of the bonding in hypervalent species. For instance, studies have confirmed the stability of N-Si dissociated species over other possibilities in certain hexacoordinate silicon complexes. researchgate.net

Study Dynamic Equilibria: In solution, hypercoordinate structures can exist in a dynamic equilibrium with their tetracoordinate counterparts. acs.org Computational methods can model the energetics of this equilibrium, complementing experimental techniques like variable-temperature NMR. acs.org

A study on the insertion of carbon dioxide into aminodisilanes (prepared from chlorodisilanes like this compound) showed the formation of products with pentacoordinate silicon atoms. acs.org The presence of hypercoordination was confirmed in the solid state by X-ray analysis and investigated in solution using NMR, with the results suggesting a dynamic equilibrium that is influenced by the solvent. acs.org

Predictive Modeling for Material Properties from Precursors

A significant application of computational chemistry is the predictive modeling of material properties based on the chemical nature of their precursors. researchgate.net This is particularly relevant for this compound, which serves as a precursor for silicon-based polymers and ceramics.

The Lewis-base catalyzed disproportionation of 1,1,2,2-tetrachlorodimethyldisilane yields poly(chloromethylsilane)s. epdf.pub The subsequent pyrolysis of these polymers leads to the formation of silicon carbide (SiC), a material with important industrial applications. researchgate.net Computational modeling plays a crucial role in understanding and predicting the outcome of this complex conversion process.

Theoretical studies on the pyrolysis of related chlorosilanes provide a framework for this predictive modeling. researchgate.netnih.gov By calculating the thermodynamics and kinetics of a large network of possible gas-phase reactions, these models can predict the key intermediates and reaction pathways that lead to the final material. nih.govnih.gov For example, thermodynamic modeling can predict the phase composition of the material deposited during chemical vapor deposition (CVD) as a function of the precursor and process conditions. researchgate.net

Table 2: Examples of Predictive Modeling from Silicon Precursors

| Precursor System | Modeled Process | Predicted Property/Outcome | Computational Approach | Reference |

| Methyltrichlorosilane (B1216827) (MTS) | Gas-Phase Pyrolysis | Reaction pathways, rate constants, and thermodynamics for SiC formation. | MP2, CCSD(T), TST | nih.govnih.gov |

| Poly(methylchlorosilanes) from this compound | Pyrolysis | Transformation of polysilane to polycarbosilane units (Si-CH₂-Si). | Solid-state NMR analysis (complemented by theory) | researchgate.net |

| Aminoorganosilanes | CVD | Phase composition of Si-C-N films. | Thermodynamic modeling | researchgate.net |

| Silicon Tetraacetate / Citric Acid | Pyrolysis | Formation of amorphous silicon oxycarbide (SiOC) anode materials for Li-ion batteries. | Characterization suggests a tunable microstructure. | researchgate.net |

| Silicon-based anodes | Mechanical Stress | Crack initiation and propagation in the binder matrix. | Finite element modeling with ductile failure criteria. | sciopen.com |

These models help to establish a direct link between the molecular structure of the precursor, the reaction conditions, and the properties of the final material, such as its chemical composition, microstructure, and performance in applications like lithium-ion batteries. researchgate.netsciopen.com

Catalysis in Tetrachlorodimethyldisilane Chemistry

Catalyst Systems for Disproportionation Reactions

The disproportionation of 1,1,2,2-tetrachlorodimethyldisilane, a reaction that involves the redistribution of substituents around the silicon centers, is facilitated by a range of catalysts. These catalysts promote the cleavage of the silicon-silicon bond and the formation of new silicon-containing species.

Lewis bases have been identified as effective catalysts for the disproportionation of tetrachlorodimethyldisilane. researchgate.net Compounds such as bis(dimethylamid)phosphoryl derivatives and N-heterocycles can catalyze the reaction, leading to the formation of chloromethylsilanes and oligo(chloromethylsilane)s. researchgate.net The process is sensitive to reaction conditions, with temperature and time influencing the extent of branching and crosslinking in the resulting polysilane products. researchgate.net

Tertiary amines or amides, in the presence of hydrogen chloride, also serve as a catalyst system for the cleavage of this compound into monosilanes. google.com This reaction primarily yields methyltrichlorosilane (B1216827) and dimethyldichlorosilane.

Furthermore, alkali and alkaline earth metal chlorides have been shown to induce the disproportionation of highly chlorinated disilanes. This catalytic activity is particularly relevant in the context of converting residues from industrial processes into valuable monosilanes.

The table below summarizes some of the catalyst systems employed in the disproportionation of this compound and the resulting products.

| Catalyst System | Reactant(s) | Primary Products | Reference |

| Lewis Bases (e.g., bis(dimethylamid)phosphoryl compounds, N-heterocycles) | 1,1,2,2-Tetrachlorodimethyldisilane | Chloromethylsilanes, Oligo(chloromethylsilane)s | researchgate.net |

| Tertiary Amines / Amides with HCl | 1,1,2,2-Tetrachlorodimethyldisilane | Methyltrichlorosilane, Dimethyldichlorosilane | google.com |

| Alkali/Alkaline Earth Chlorides | Highly chlorinated disilanes | Monosilanes |

Catalyzed Reaction Pathways in Organosilicon Synthesis

This compound is a versatile precursor in various catalyzed reactions that form the basis of organosilicon synthesis. These pathways often involve the cleavage of the Si-Si bond and subsequent functionalization to create a diverse array of organosilicon compounds.

One significant catalyzed reaction pathway is the cleavage of the Si-Si bond in this compound to produce monosilanes. As mentioned previously, this can be achieved using catalysts like tertiary amines in the presence of hydrogen chloride. google.com This process is a key step in the chemical recycling of disilane-rich residues from industrial syntheses, converting them into more readily usable monomeric silanes.

Another notable reaction pathway involves the interaction of 1,1,2,2-tetrachlorodimethyldisilane with 1,4-diazadienes. This reaction proceeds via a 1,4-addition mechanism, where the disilane (B73854) adds across the diene system, leading to the cleavage of the Si-Si bond and the formation of a new heterocyclic organosilicon compound.

This compound also serves as a crucial starting material for the synthesis of aminodisilanes. In a typical reaction pathway, the chloro-substituents on the disilane are displaced by amino groups through a reaction with a primary or secondary amine. This substitution reaction provides a direct route to functionalized disilanes with silicon-nitrogen bonds.

The following table outlines some of the catalyzed reaction pathways involving this compound in organosilicon synthesis.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Si-Si Bond Cleavage | 1,1,2,2-Tetrachlorodimethyldisilane | Tertiary Amines / HCl | Monosilanes | google.com |

| 1,4-Addition | 1,1,2,2-Tetrachlorodimethyldisilane, 1,4-Diazadienes | Not specified | Heterocyclic Organosilicon Compound | |

| Amination | 1,1,2,2-Tetrachlorodimethyldisilane, Amines | Not specified | Aminodisilanes |

These catalyzed reactions highlight the utility of this compound as a building block in the synthesis of a variety of organosilicon compounds, enabling the construction of complex molecular architectures with tailored properties.

Advanced Materials Applications Derived from Tetrachlorodimethyldisilane Precursors

Precursors for Silicon-Containing Structural Ceramics

Tetrachlorodimethyldisilane serves as a valuable precursor in the synthesis of silicon-containing structural ceramics, particularly silicon carbide (SiC). acs.org These materials are known for their exceptional properties, including high hardness, chemical inertness, and notable dielectric characteristics. d-nb.info

The synthesis of SiC from this compound often involves its use in chemical vapor deposition (CVD) processes. In these methods, this compound can act as a single-source precursor, providing both the silicon and carbon atoms necessary for the formation of SiC. semicorex.com The thermal decomposition of the precursor leads to the deposition of SiC films or powders. The properties of the resulting SiC material, such as crystallinity and morphology, can be influenced by the reaction conditions.

Research has demonstrated the conversion of organosilicon polymers, derived from precursors like this compound, into β-SiC. acs.org The process involves the thermal treatment of the polymer in an inert atmosphere. For instance, liquid polycarbosilane, which can be synthesized using silicon-containing precursors, yields β-SiC with nanometer-sized crystallites when heated to high temperatures under argon. mdpi.com

The following table summarizes different synthesis methods for silicon carbide, some of which utilize organosilicon precursors conceptually similar to this compound.

| Synthesis Method | Precursor(s) | Resulting Material | Key Features |

| Chemical Vapor Deposition (CVD) | Silane (B1218182), Silicon Tetrachloride, Carbon Tetrachloride, Methane, etc. semicorex.com | High-purity SiC powder | Can use single-source precursors providing both Si and C. semicorex.com |

| Carbothermal Reduction | Silica (B1680970) and Carbon | Spherical SiC particles | Retains the shape of the precursor particles. d-nb.info |

| Polycarbosilane Pyrolysis | Polycarbosilane | β-SiC micropowders | Involves sintering fine polycarbosilane powders at high temperatures. mdpi.com |

| Solid-State Metathesis | Silica sources, Magnesium, Carbon | Crystalline β-SiC nanomaterials | Enables synthesis at lower temperatures. rsc.org |

Application in Microelectronics as Low-k Dielectrics

In the field of microelectronics, the demand for materials with low dielectric constants (low-k) is driven by the need to reduce signal delay in integrated circuits (ICs). nih.govresearchgate.net this compound and related organosilicon compounds are investigated for their potential in forming low-k dielectric films.

The introduction of silicon-based materials with organic groups can lower the dielectric constant compared to traditional silicon dioxide (SiO2). nih.gov Carbon-doped silica (SiCOH) films, for instance, incorporate Si-C bonds which are less polar than Si-O bonds, and the presence of methyl groups can increase free volume, further reducing the dielectric constant. nih.gov Precursors like this compound can be utilized in deposition processes to create such films.

The fabrication of these low-k dielectric layers often employs chemical vapor deposition (CVD) techniques. nih.gov The choice of precursor is critical to achieving the desired film properties, including a low dielectric constant, good mechanical strength, and thermal stability. nih.govibm.com Research focuses on developing protocols to selectively process and activate the surfaces of these low-k materials for subsequent deposition steps in microelectronic fabrication. researchgate.net

The table below outlines key characteristics of different generations of low-k dielectric materials.

| Dielectric Material | Precursor Type (Example) | Dielectric Constant (k) | Key Features |

| Silicon Dioxide (SiO₂) | TEOS | ~4.0 | Traditional insulator in ICs. nih.gov |

| Fluorine-doped Silica (FSG) | TEOS, SiF₄ | 3.5 - 3.8 | Lower polarity of Si-F bonds reduces k; can be sensitive to moisture. nih.gov |

| Carbon-doped Silica (SiCOH) | Organosilicon precursors | 2.7 - 3.3 | Introduction of less polar Si-C bonds and increased free volume. nih.gov |

| Porous Silica Materials | Various | < 2.7 | Incorporation of porosity to significantly lower the dielectric constant. researchgate.net |

Development of Protective and Insulating Coatings

This compound can be a building block for polymers used in the formulation of protective and insulating coatings. Organosiloxane copolymers, for which compounds like this compound can be precursors, exhibit desirable properties such as thermal stability, UV and oxidative resistance, and hydrophobicity. acs.org

These coatings find applications in various sectors, from protecting industrial equipment to providing thermal insulation. syneffex.combelzona.com For instance, coatings can be designed to prevent corrosion under insulation (CUI), a significant issue for industrial pipework and vessels. belzona.com Some coatings are formulated to provide a thermal barrier, reducing heat transfer and protecting personnel from contact with hot surfaces. belzona.comakzonobel.com

The properties of these coatings can be tailored by modifying the chemical structure of the precursor polymers. The inclusion of specific functional groups can enhance adhesion, chemical resistance, or thermal insulating properties. syneffex.comgoogle.com For example, some insulating coatings incorporate hollow microspheres to reduce thermal conductivity. google.com

Photoluminescent Films Development

While direct research linking this compound to photoluminescent films is not prominent, its role as a precursor for silicon-based polymers opens up possibilities in this area. Silicon-based materials, including polysilanes and silicones, can be functionalized to exhibit photoluminescence.

The development of photoluminescent films often involves embedding luminescent materials within a polymer matrix. chemrevlett.commdpi.com These films have applications in areas such as safety signage, where they can glow in the dark after being charged by a light source. sirvisual.comtapetechnologies.com

Research in this field includes the development of films based on biodegradable polymers like gelatin, modified with photoluminescent pigments and other functional nanoparticles to impart antioxidant and antibacterial properties. chemrevlett.com Another approach involves using nanocellulose as a matrix for stabilizing fluorescent gold nanoclusters to create highly sensitive sensor films. mdpi.com The versatility of silicon-based polymers, derived from precursors like this compound, suggests potential for their use as matrices in such advanced photoluminescent systems.

Q & A

Basic Research Questions

Q. How can researchers identify reliable scholarly sources for Tetrachlorodimethyldisilane?

- Methodological Answer : Prioritize peer-reviewed journals indexed in databases like Web of Science or PubMed. Verify journal credibility by checking if they follow COPE (Committee on Publication Ethics) guidelines or are listed in the Directory of Open Access Journals (DOAJ). Use institutional library access to avoid paywalls. Cross-reference citations in authoritative reviews or government reports (e.g., EPA or ATSDR publications) to trace foundational studies .

Q. What are the standard synthetic routes for this compound, and how are purity and yield assessed?

- Methodological Answer : Common methods include chlorination of dimethyldisilane using Cl₂ gas in inert solvents (e.g., CCl₄). Post-synthesis, purity is validated via gas chromatography (GC) or NMR spectroscopy. Yield optimization requires monitoring reaction parameters (temperature, stoichiometry) and using thin-layer chromatography (TLC) to track byproduct formation. Water washes are critical to remove residual HCl or unreacted reagents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Conduct risk assessments using SDS (Safety Data Sheet) guidelines. Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in sealed containers under inert gas (N₂/Ar). Neutralize spills with sodium bicarbonate or specialized absorbents. Implement emergency ventilation and eyewash stations in workspaces .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-purity this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) frameworks to test variables (e.g., reaction time, catalyst loading). Employ real-time monitoring tools like FTIR or Raman spectroscopy to detect intermediates. For scalability, evaluate solvent effects (e.g., dielectric constant) on reaction kinetics. Validate reproducibility through triplicate trials with statistical analysis (e.g., ANOVA) .

Q. What strategies resolve contradictions in published data on this compound’s stability or reactivity?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., moisture levels, trace impurities). Replicate disputed experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use advanced characterization techniques (e.g., X-ray crystallography or mass spectrometry) to confirm molecular structure and degradation pathways. Publish null results to clarify ambiguities .

Q. Which advanced analytical methods are most effective for detecting this compound in environmental or biological matrices?

- Methodological Answer : For environmental samples, use GC-MS with electron capture detection (ECD) for trace quantification (detection limit: ~0.1 ppb). In biological matrices, employ LC-MS/MS with solid-phase extraction (SPE) to isolate the compound from interfering metabolites. Calibrate instruments using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .

Q. How can computational modeling enhance understanding of this compound’s degradation mechanisms?

- Methodological Answer : Perform DFT (Density Functional Theory) calculations to predict hydrolysis pathways or radical-mediated degradation. Validate models with experimental kinetic data (e.g., rate constants for Si-Cl bond cleavage). Integrate molecular dynamics simulations to study solvent effects on reactivity. Compare results with empirical UV-Vis or ESR spectroscopy data .

Q. What experimental designs are recommended for studying this compound’s interactions with other organosilicon compounds?

- Methodological Answer : Use cross-coupling reactions (e.g., with Grignard reagents) to explore Si-Si or Si-C bond formation. Monitor reactivity via in situ NMR or synchrotron-based XAS (X-ray Absorption Spectroscopy). Characterize products using MALDI-TOF for high molecular weight adducts. Compare thermodynamic stability via calorimetry (DSC/TGA) .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.